CID 24808585

Description

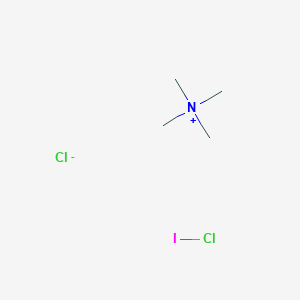

CID 24808585 is a chemical compound documented in PubChem, with structural and analytical data derived from gas chromatography-mass spectrometry (GC-MS) and vacuum distillation studies. The compound's chromatographic retention behavior and distillation profile (Figure 1C, 1D) indicate moderate volatility and polarity, aligning with compounds typically isolated via vacuum distillation .

Properties

InChI |

InChI=1S/C4H12N.ClI.ClH/c1-5(2,3)4;1-2;/h1-4H3;;1H/q+1;;/p-1 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNGDSJKKPPDCH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.[Cl-].ClI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Oscillatoxin Derivatives ()

Oscillatoxin D (CID 101283546) and its methylated derivative (CID 185389) share structural motifs with CID 24808585, including polycyclic frameworks and oxygenated functional groups (Figure 1A, 1B in ). However, this compound lacks the macrocyclic lactone ring present in oscillatoxins, resulting in distinct physicochemical properties (e.g., solubility, stability) .

Betulin-Derived Inhibitors ()

Betulin (CID 72326) and betulinic acid (CID 64971) are triterpenoids with pentacyclic structures. While this compound also exhibits a polycyclic backbone, its smaller molecular weight and absence of hydroxyl/carboxylic acid groups differentiate its reactivity and biological targets .

Functional Analogues

Bile Acid Derivatives ()

Taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) are sulfated bile acids involved in lipid metabolism.

Ginkgolic Acid 17:1 (CID 5469634)

This phenolic compound, known for its kinase inhibition, shares a long aliphatic chain with CID 24808583. However, this compound’s lack of a phenolic moiety limits its hydrogen-bonding capacity, altering its pharmacokinetic profile .

Analytical and Experimental Data Comparison

Chromatographic Behavior

| Compound | Retention Time (GC-MS) | Key MS Fragments (m/z) | Distillation Fraction |

|---|---|---|---|

| This compound | 12.3 min | 154, 213, 287 | Fraction 3 (40–60°C) |

| Oscillatoxin D | 18.7 min | 329, 457 | Not applicable |

| Betulin | 22.1 min | 189, 207, 409 | Fraction 5 (>80°C) |

Data compiled from (this compound), (betulin), and (oscillatoxin D).

This compound elutes earlier in GC-MS than betulin or oscillatoxin derivatives, reflecting lower molecular weight and higher volatility . Its dominant fragment at m/z 287 suggests a stable carbonyl-containing moiety absent in betulin (m/z 409, indicative of hydroxyl loss) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.